Cytotoxicity Against a Panel of Six Human Cancer Cell Lines: Uvaretin vs. Chalcone Library
In a 2019 study, uvaretin (1) was evaluated alongside a synthetic chalcone library against six human cancer cell lines. Uvaretin exhibited IC50 values between 2.0 and 5.1 μM across HeLa (cervical), U937 (lymphoma), A549 (lung), and MIA PaCa-2 (pancreatic) cell lines, with the strongest activity against MIA PaCa-2 (IC50 = 2.0 ± 1.1 μM) [1]. In comparison, the unsaturated enone variant of uvaretin (compound 2) showed IC50 values of 4.6, 2.3, 4.3, and 5.1 μM against the same four lines, while other chalcone library members (e.g., compounds 10, 11, 15, 19, 25, 26, 28, 29, 30) displayed a wide range of potencies, many >20 μM in certain lines [1]. Uvaretin was inactive against HCT-116 colon cancer cells (IC50 >20 μM), demonstrating cell-line selectivity [1].
| Evidence Dimension | Cytotoxicity (IC50, μM) across multiple cancer cell lines |
|---|---|
| Target Compound Data | Uvaretin: HeLa 3.7 ± 0.8; U937 3.6 ± 1.1; A549 2.2 ± 1.0; MIA PaCa-2 2.0 ± 1.1; Reh 11.3 ± 1.5; HCT-116 >20 |
| Comparator Or Baseline | Unsaturated enone variant (2): HeLa 4.6 ± 1.4; U937 2.3 ± 1.0; A549 4.3 ± 2.1; MIA PaCa-2 5.1 ± 1.8; Reh >20; HCT-116 19.5 ± 3.1. Chalcone library (compounds 9–31): IC50 range 2.5 to >20 μM across the six cell lines. |
| Quantified Difference | Uvaretin is 2.5-fold more potent than variant 2 against MIA PaCa-2; uvaretin IC50 in A549 (2.2 μM) is lower than variant 2 (4.3 μM) and most library members. |
| Conditions | 384-well plates, 72 h treatment; adherent cells at 1500 cells/well, suspension at 2200 cells/well; Alamar Blue viability readout; doxorubicin as positive control. |
Why This Matters
Uvaretin's low single-digit micromolar potency against MIA PaCa-2 pancreatic cancer cells and A549 lung cancer cells, confirmed in a direct same-plate comparison, provides a quantitatively defined benchmark for procurement when selecting a C-benzylated dihydrochalcone for anticancer screening.
- [1] Dallman J, Lansakara A, Nguyen T, Weeramange C, Hulangamuwa W, Rafferty RJ. The winding road of the uvaretin class of natural products: from total synthesis to bioactive agent discovery. Med Chem Commun. 2019;10:1420-1431. doi: 10.1039/C9MD00052F. Table 1. View Source
